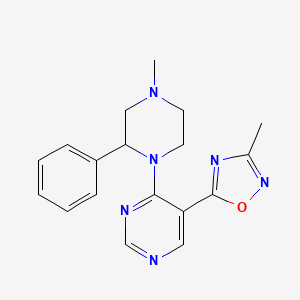
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess several biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has been extensively studied in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess several biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and cell division.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole. This compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to possess antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Furthermore, 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has been found to possess anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole in lab experiments is its ability to exert multiple biological effects. This compound can be used to study various cellular processes such as inflammation, microbial infections, and cancer. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
Several future directions for research on 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole have been suggested. One possible direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular processes. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-(4-methyl-2-phenylpiperazin-1-yl)-5-nitropyrimidine with 3-methyl-1,2,4-oxadiazole in the presence of a reducing agent such as tin (II) chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-methyl-5-[4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-21-18(25-22-13)15-10-19-12-20-17(15)24-9-8-23(2)11-16(24)14-6-4-3-5-7-14/h3-7,10,12,16H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLIJKIHHBYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

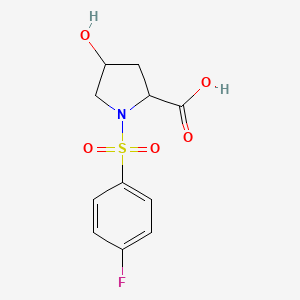
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)

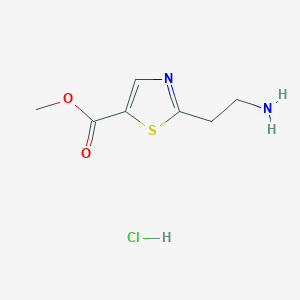
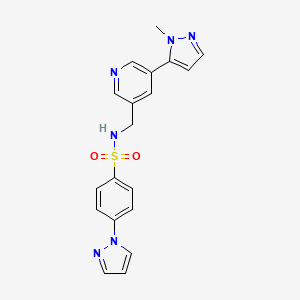
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2707895.png)
![N-cyano-3-ethyl-N-[(1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2707896.png)


![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)
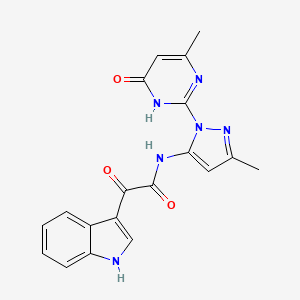
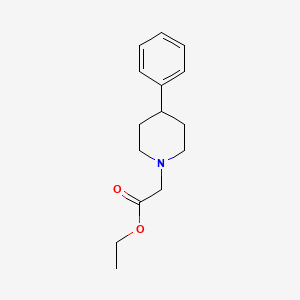
![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)